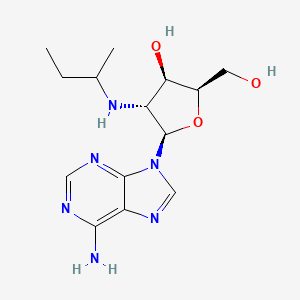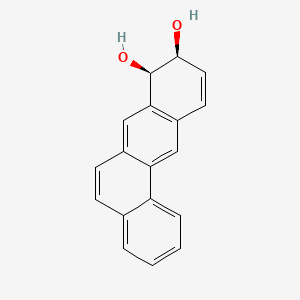![molecular formula C12H6BrIO B12810345 4-Bromo-6-iododibenzo[b,d]furan](/img/structure/B12810345.png)
4-Bromo-6-iododibenzo[b,d]furan
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-iododibenzo[b,d]furan is an organic compound with the molecular formula C12H6BrIO. It is a derivative of dibenzofuran, where the hydrogen atoms at positions 4 and 6 are substituted by bromine and iodine, respectively.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
There are several methods to synthesize 4-Bromo-6-iododibenzo[b,d]furan:
Benzofuran Oxidation Method: This method involves the oxidation of benzofuran with hydrogen peroxide under acidic conditions to obtain 4-iodobenzofuranone.
Iodination Method: In this method, benzofuran is reacted with iodine under basic conditions to produce 4-iododibenzo[b,d]furan.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale application of the above synthetic routes, with optimization for yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-iododibenzo[b,d]furan can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized dibenzofuran derivatives, while oxidation and reduction reactions can produce different oxidation states of the compound .
Aplicaciones Científicas De Investigación
4-Bromo-6-iododibenzo[b,d]furan has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Researchers investigate its interactions with biological molecules to understand its potential as a pharmaceutical agent.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-iododibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The bromine and iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound useful in different applications .
Comparación Con Compuestos Similares
Similar Compounds
4-Iododibenzo[b,d]furan: This compound has a similar structure but lacks the bromine atom at position 4.
2-Bromo-4-iododibenzo[b,d]furan: This compound has the bromine atom at position 2 instead of position 4.
Uniqueness
4-Bromo-6-iododibenzo[b,d]furan is unique due to the presence of both bromine and iodine atoms, which confer distinct chemical properties. These halogen atoms can participate in various reactions, making the compound versatile for different applications. The combination of bromine and iodine also influences the compound’s electronic properties, which can be advantageous in material science and organic synthesis .
Propiedades
Fórmula molecular |
C12H6BrIO |
|---|---|
Peso molecular |
372.98 g/mol |
Nombre IUPAC |
4-bromo-6-iododibenzofuran |
InChI |
InChI=1S/C12H6BrIO/c13-9-5-1-3-7-8-4-2-6-10(14)12(8)15-11(7)9/h1-6H |
Clave InChI |
NYVUUZLWBYPDIL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)Br)OC3=C2C=CC=C3I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


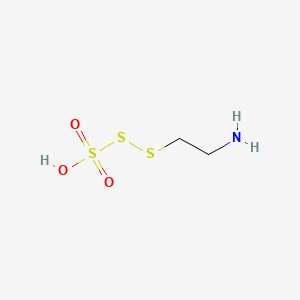
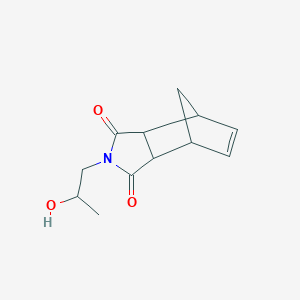
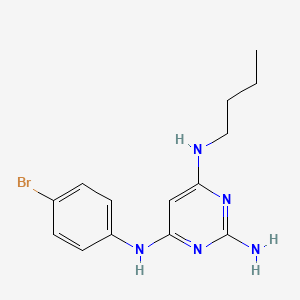
![[6-[2,16-dihydroxy-9-(hydroxymethyl)-4,4,13,14-tetramethyl-3,11-dioxo-2,7,8,10,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-hydroxy-2-methyl-5-oxohept-3-en-2-yl] acetate](/img/structure/B12810280.png)
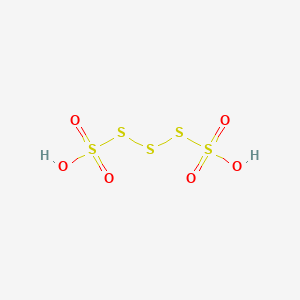
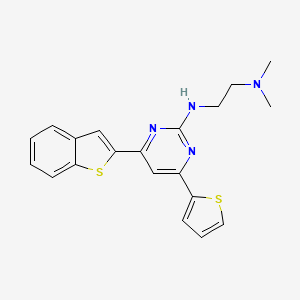
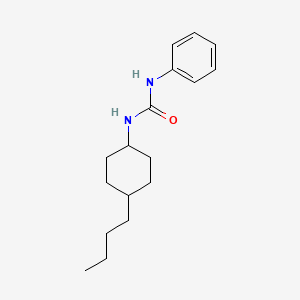
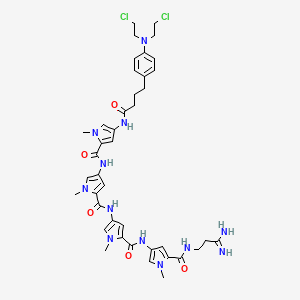
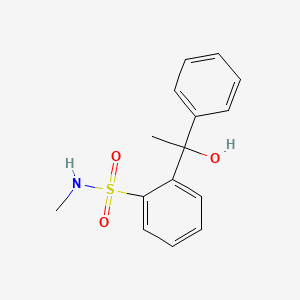

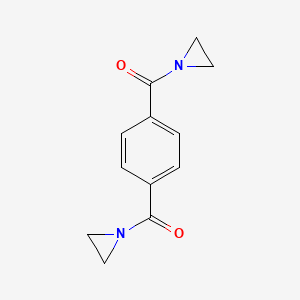
![2-cyclopropyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,13-pentaene-10,12-dione](/img/structure/B12810336.png)
